molecular formula C17H22N4OS B15103012 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B15103012
M. Wt: 330.4 g/mol
InChI Key: JSOBYABJMOKOGC-UHFFFAOYSA-N
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Description

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.

    Thiadiazole Ring Formation: This involves the reaction of a hydrazine derivative with a thiocarbonyl compound.

    Final Coupling: The final step involves coupling the pyrrole-cyclohexyl intermediate with the thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the cyclohexyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Reduction Products: Reduced derivatives of the cyclohexyl group.

    Substitution Products: Substituted acetamide derivatives.

Scientific Research Applications

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic semiconductors.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the cyclopropyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity and specificity in biological systems.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C17H22N4OS/c22-14(18-16-20-19-15(23-16)13-6-7-13)12-17(8-2-1-3-9-17)21-10-4-5-11-21/h4-5,10-11,13H,1-3,6-9,12H2,(H,18,20,22)

InChI Key

JSOBYABJMOKOGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CC3)N4C=CC=C4

Origin of Product

United States

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